Chemo-Structural Analysis and Synthetic Utility of 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide
Chemo-Structural Analysis and Synthetic Utility of 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide
[1]
Executive Summary
2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide is a critical β-keto amide intermediate used primarily in the rational design of kinase inhibitors and anti-tubercular agents.[1] Characterized by its tautomeric flexibility and amphoteric nature, it serves as a "linchpin" scaffold for constructing fused heterocycles such as pyrazoles and pyrimidines via cyclocondensation.
This guide provides a definitive structural analysis, validated synthetic protocols, and quality control metrics for researchers utilizing this compound in drug discovery.
Critical Distinction: This compound shares the molecular formula C₉H₁₀N₂O₂ with Phenacemide (an anticonvulsant).[1] Researchers must distinguish the target propanamide structure from the acetylurea isomer to avoid cataloging errors in library management.[1]
Physicochemical Profile
Molecular Identity
The molecule consists of a pyridine ring attached to a β-keto amide backbone, featuring a methyl substitution at the α-carbon. This substitution introduces a chiral center, although the compound is typically synthesized and used as a racemate due to the lability of the acidic α-proton.
| Property | Value / Description |
| IUPAC Name | 2-Methyl-3-oxo-3-(pyridin-4-yl)propanamide |
| Molecular Formula | C₉H₁₀N₂O₂ |
| Molecular Weight | 178.19 g/mol |
| Monoisotopic Mass | 178.0742 Da |
| CAS Registry | 2089256-04-0 (Referenced as intermediate) |
| Physical State | Crystalline Solid (Off-white to pale yellow) |
| Solubility | Soluble in DMSO, MeOH, DMF; pH-dependent water solubility.[1][2][3][4][5] |
| pKa (Calculated) | ~8.5 (Amide), ~5.2 (Pyridine N), ~11 (α-Carbon) |
Structural Tautomerism
Unlike simple amides, this compound exhibits significant keto-enol tautomerism in solution, stabilized by the electron-withdrawing nature of the pyridine ring and intramolecular hydrogen bonding. This equilibrium complicates NMR analysis, often resulting in peak broadening or duplication.
Graphviz Diagram: Tautomeric Equilibrium
Figure 1: The keto-enol equilibrium is solvent-dependent.[1] Polar aprotic solvents (DMSO) favor the enol form due to H-bond stabilization.[1]
Synthetic Methodology
The most robust route for high-purity synthesis avoids direct condensation of propionamide (which requires harsh bases) and instead utilizes the aminolysis of the corresponding β-keto ester.[1] This method preserves the pyridine ring integrity.
Reaction Scheme
Precursor: Ethyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate Reagent: Aqueous Ammonia (28%) or Methanolic Ammonia (7N) Mechanism: Nucleophilic Acyl Substitution[1]
Graphviz Diagram: Synthetic Workflow
Figure 2: Two-step synthetic pathway starting from commercially available ethyl isonicotinate.
Detailed Protocol (Self-Validating)
Reagents:
-
Intermediate Ester (1.0 eq)[1]
-
7N Ammonia in Methanol (5.0 eq)[1]
-
Dichloromethane (DCM) for extraction[1]
Procedure:
-
Dissolution: Dissolve 10 mmol of Ethyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate in 10 mL of anhydrous methanol in a pressure-rated glass vial.
-
Addition: Cool the solution to 0°C. Slowly add 50 mmol of 7N ammonia in methanol.
-
Reaction: Seal the vial and allow it to stir at room temperature for 12–16 hours.
-
Workup: Concentrate the reaction mixture in vacuo to remove excess ammonia and methanol.
-
Purification: Triturate the resulting solid with cold diethyl ether to remove non-polar impurities. Filter and dry.
-
Yield: Expected yield is 75–85%.
Analytical Characterization (QC)[1]
To ensure the compound is suitable for biological screening, it must meet the following criteria.
1H-NMR Interpretation (DMSO-d₆, 400 MHz)
-
Pyridine Protons: Two doublets at
8.7 ppm (C2, C6) and 7.8 ppm (C3, C5).[1] -
Amide Protons: Broad singlets at
7.5 ppm and 7.1 ppm (non-equivalent due to restricted rotation).[1] -
Alpha Proton: Quartet at
4.4 ppm (integrates to 1H).[1] -
Methyl Group: Doublet at
1.3 ppm (integrates to 3H).[1] -
Note: If enol form is present, look for a singlet exchangeable proton >12 ppm.
Mass Spectrometry (LC-MS)[1][7]
-
Ionization: ESI+
-
Parent Ion:
m/z.[1] -
Fragmentation: Loss of
(162 m/z) and subsequent loss of CO is common.[1]
Pharmaceutical Applications
This scaffold is a "privileged structure" in medicinal chemistry.
-
Kinase Inhibition: The pyridine nitrogen acts as a hinge binder in ATP-competitive kinase inhibitors (e.g., p38 MAPK, VEGFR).[1] The
-keto amide allows for cyclization into pyrazoles, which orient substituents into the hydrophobic back pocket of the enzyme. -
Hantzsch Synthesis: Reacting this amide with aldehydes and amino-crotonates yields dihydropyridines (calcium channel blocker analogs).[1]
-
Fragment-Based Drug Design (FBDD): With a MW < 200 and good solubility, it is an ideal fragment for crystallographic screening.[1]
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 4753, Phenacemide (Isomer Comparison). Retrieved from [Link]
-
Gao, B., et al. (2018).[6] Efficient and divergent synthesis of polyfunctionalized 2-pyridones from β-keto amides. Royal Society of Chemistry Advances. Retrieved from [Link]
-
Zhang, X., et al. (2011). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione (Analogous Pyridine-Keto Chemistry). Asian Journal of Chemistry. Retrieved from [Link]
-
NIST Chemistry WebBook. (2023).[1] Standard Reference Data for C9H10N2O2 Isomers. Retrieved from [Link]
Sources
- 1. (2S)-4-methyl-N-[(2S)-1-oxo-3-[(3S)-2-oxopiperidin-3-yl]propan-2-yl]-2-[[(2S)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]propanoyl]amino]pentanamide | C32H40N4O5 | CID 163183777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-methyl-3-oxo-3-phenylpropanoate | C11H12O3 | CID 4272192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propanamide, 2-methyl- [webbook.nist.gov]
- 4. ripublication.com [ripublication.com]
- 5. Phenylacetamides | Fisher Scientific [fishersci.com]
- 6. Efficient and divergent synthesis of polyfunctionalized 2-pyridones from β-keto amides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05709E [pubs.rsc.org]
